![molecular formula C14H11Cl2N3 B5441495 N-(2,6-dichlorobenzyl)-1H-indazol-5-amine](/img/structure/B5441495.png)
N-(2,6-dichlorobenzyl)-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2,6-dichlorobenzyl)-1H-indazol-5-amine” is a compound that likely contains an indazole core, which is a type of nitrogen-containing heterocycle . It also appears to have a 2,6-dichlorobenzyl group attached to it . Indazoles are found in many biologically active compounds and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “N-(2,6-dichlorobenzyl)-1H-indazol-5-amine” would likely involve an indazole ring, which is a bicyclic compound consisting of two nitrogen atoms and three carbon atoms in one ring, and a benzene ring in the other . The 2,6-dichlorobenzyl group would be attached to one of the nitrogen atoms in the indazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,6-dichlorobenzyl)-1H-indazol-5-amine” would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, and stability .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-1H-indazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3/c15-12-2-1-3-13(16)11(12)8-17-10-4-5-14-9(6-10)7-18-19-14/h1-7,17H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECWIFSJQFGYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=CC3=C(C=C2)NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.